

# Application Note: Chromatographic Separation of Ivabradine Diastereomeric N-oxides

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## Compound of Interest

Compound Name: *Ivabradine impurity 2*

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## Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and determination of Ivabradine and its diastereomeric N-oxide impurities. Ivabradine N-oxides are significant oxidative degradation products, and their effective separation is crucial for stability studies and quality control of Ivabradine drug substances and products.<sup>[1][2]</sup> The described method utilizes a phenyl stationary phase with a gradient elution system, coupled with photodiode array (PDA) and mass spectrometric (QDa) detection for comprehensive analysis.<sup>[1]</sup>

## Introduction

Ivabradine is a heart rate-lowering agent used in the treatment of cardiovascular diseases.<sup>[2]</sup> Like many pharmaceuticals, it is susceptible to degradation under various stress conditions, including oxidation. Oxidative stress can lead to the formation of N-oxide impurities.<sup>[3][4][5]</sup> Due to the presence of a chiral center in the Ivabradine molecule, these N-oxides can exist as diastereomers.<sup>[1][2]</sup> Regulatory guidelines necessitate the identification and quantification of such impurities to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for the chromatographic separation of these diastereomeric N-oxides, developed as a stability-indicating assay.

## Experimental Protocols

### Forced Degradation for N-oxide Generation

To generate the diastereomeric N-oxide impurities for analytical method development and validation, a forced degradation study under oxidative conditions is performed.

Materials:

- Ivabradine Hydrochloride
- Hydrogen Peroxide (30%)
- Methanol
- Water, HPLC grade
- Volumetric flasks and pipettes

Protocol:

- Accurately weigh and dissolve a sample of Ivabradine in a suitable solvent (e.g., a mixture of methanol and water).
- Add hydrogen peroxide solution to the Ivabradine solution to induce oxidation. Studies have utilized varying concentrations of  $\text{H}_2\text{O}_2$  (e.g., 3%, 7.5%, 15%).<sup>[4]</sup>
- Incubate the solution under controlled conditions (e.g., 80°C for 24 hours) to facilitate degradation.<sup>[4]</sup>
- After incubation, quench the reaction if necessary and dilute the sample to an appropriate concentration with the mobile phase for HPLC analysis.

### Chromatographic Separation Protocol

This protocol is based on a validated stability-indicating HPLC method.<sup>[1][2]</sup>

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Photodiode Array (PDA) Detector
- Quadrupole Dalton (QDa) Mass Detector (optional, for peak identification)

#### Chromatographic Conditions:

Parameter	Condition
Column	Zorbax Phenyl, or equivalent
Mobile Phase A	0.075% Trifluoroacetic Acid in Water
Mobile Phase B	Acetonitrile and Methanol mixture
Gradient Program	A gradient application of the mobile phases is employed for optimal separation.
Flow Rate	1.5 mL/min[1]
Column Temperature	Ambient
Detection	PDA at 285 nm; QDa in positive scan mode for mass identification[1]
Injection Volume	To be optimized based on sample concentration

## Data Presentation

The following table summarizes the expected chromatographic results for Ivabradine and its diastereomeric N-oxides based on the described method. The retention times (RT) are illustrative and may vary slightly based on the specific HPLC system and column batch.

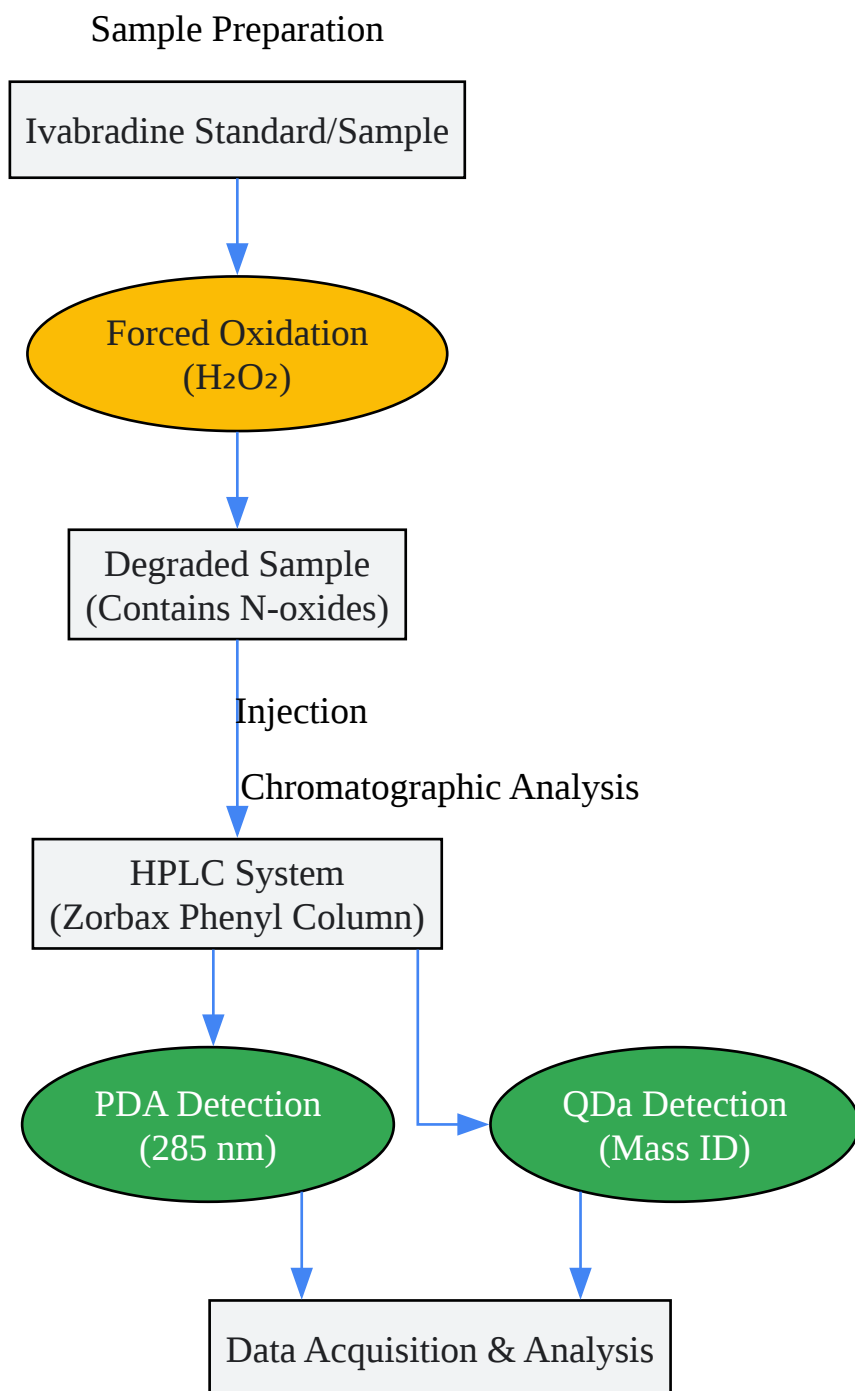
Compound	Retention Time (min) - Illustrative
Ivabradine	~15.0
N-oxide Diastereomer 1 (NOX-1)	~12.5
N-oxide Diastereomer 2 (NOX-2)	~13.0

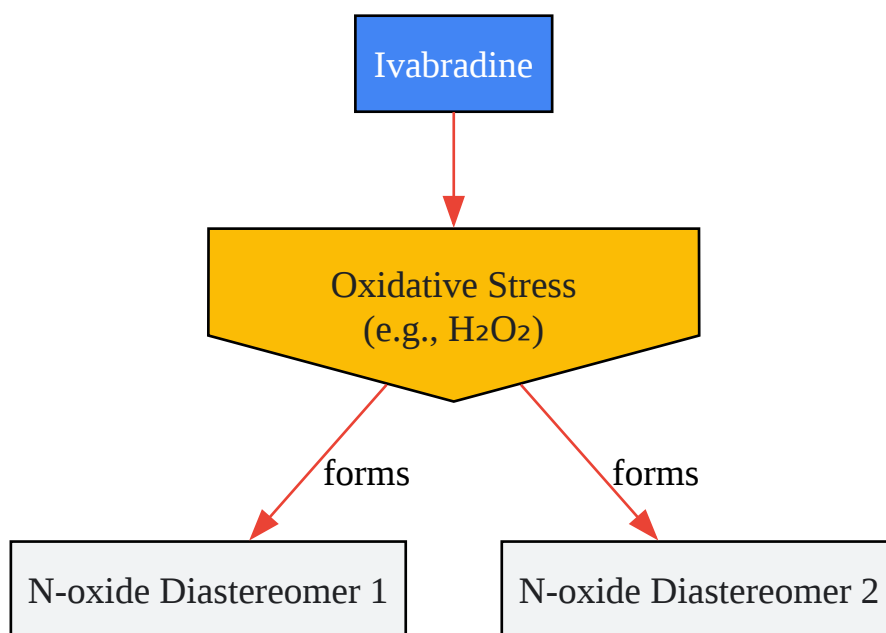
Note: The elution order and exact retention times should be confirmed with reference standards. The developed method successfully separates the two diastereomeric N-oxide impurities from each other and from the parent Ivabradine peak.<sup>[1][2]</sup>

## Visualizations

### Experimental Workflow

The following diagram illustrates the overall workflow for the generation and analysis of Ivabradine N-oxide diastereomers.





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## References

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